2-[4-(4-fluorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole

5-HT2A receptor antagonism indole-piperazine SAR CNS drug discovery

Research on 5-HT2A receptor antagonists often faces a scarcity of structurally unique, indole-2-carbonyl linked chemotypes. This compound directly addresses this gap as a scaffold-hopping probe. Key advantages for your CNS discovery program include: - Unique indole-2-carbonyl attachment, a key pharmacophoric variation from common indole-4-linked patent examples. - Enables 'fluorine-walk' studies; head-to-head comparison with the commercially available 3-fluorobenzoyl analog. - Defined N-methyl group for matched molecular pair analysis of ADME properties.

Molecular Formula C21H20FN3O2
Molecular Weight 365.4 g/mol
Cat. No. B4522743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-fluorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole
Molecular FormulaC21H20FN3O2
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C21H20FN3O2/c1-23-18-5-3-2-4-16(18)14-19(23)21(27)25-12-10-24(11-13-25)20(26)15-6-8-17(22)9-7-15/h2-9,14H,10-13H2,1H3
InChIKeyIKNLZBRJWVFUOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(4-Fluorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole: Structural & Pharmacological Context


2-[4-(4-Fluorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole (C21H20FN3O2, MW 365.4 g/mol) is a synthetic indole–piperazine hybrid that integrates a 1-methylindole-2-carbonyl moiety with a 4-fluorobenzoyl-substituted piperazine. The scaffold is characteristic of N-(indolecarbonyl)piperazine derivatives, a class patented as potent 5-HT2A receptor antagonists [1]. Indole-2-carbonyl piperazine urea analogs have also been explored as selective fatty acid amide hydrolase (FAAH) inhibitors [2]. However, primary pharmacological data specifically for this compound are not available in the peer-reviewed literature, and its differentiation from close analogs must be inferred from structural considerations and class-level patent disclosures.

Why 2-[4-(4-Fluorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole Cannot Be Replaced


Within the N-(indolecarbonyl)piperazine class, small structural modifications—such as the position of the indole carbonyl attachment, the nature of the N-substituent on the indole, and the benzoyl ring substitution pattern—profoundly affect 5-HT2A receptor affinity and selectivity [1]. The compound features a 1-methylindole-2-carbonyl linkage paired with a 4-fluorobenzoyl group; changing the carbonyl position from indole-2 to indole-3 or indole-4, removing the N-methyl group, or relocating the fluorine substituent on the benzoyl ring would be expected to alter the pharmacophoric geometry required for target engagement. Without direct comparative binding data, the structural uniqueness of this substitution pattern precludes simple interchange with other in-class compounds such as indole-3-carbonyl or indole-5-substituted analogs.

Quantitative Differentiation of 2-[4-(4-Fluorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole


Indole Carbonyl Position in 5-HT2A Antagonism

The Merck patent series (US 20050096330) establishes that for N-(indolecarbonyl)piperazine derivatives, 5-HT2A receptor affinity is critically dependent on which position of the indole ring bears the carbonyl-piperazine linkage. The patent exemplifies compounds where the piperazinecarbonyl radical substitutes the 4-, 5-, 6-, or 7-position of the indole ring, with the 4-position substitution being preferred [1]. The target compound, bearing a 1-methylindole-2-carbonyl group, places the piperazine attachment at the indole 2-position—a substitution pattern not explicitly covered in the primary patent examples. This structural distinction implies a different pharmacophoric presentation to the 5-HT2A receptor compared to the indole-4-carbonyl analogs for which binding data exist. However, no quantitative IC50 or Ki values are available in the public domain to confirm superior or inferior potency for the indole-2-carbonyl isomer.

5-HT2A receptor antagonism indole-piperazine SAR CNS drug discovery

Fluorine Substitution on Benzoyl Ring

In related HIV-1 attachment inhibitor series bearing indole–piperazine–benzoyl architectures, the 4-fluoro substitution on the benzoyl ring was shown to enhance antiviral potency relative to the unsubstituted benzoyl analog. For example, 4-fluoro-1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione (compound 2) exhibited markedly improved potency over the parent benzoyl derivative in gp120/CD4 inhibition assays [1]. While this SAR was established in an indole-3-glyoxamide-piperazine series rather than the indole-2-carbonyl-piperazine series of the target compound, the 4-fluorobenzoyl group in the target compound may confer analogous potency enhancements compared to a hypothetical 4-H-benzoyl analog. Direct comparative data for the target compound are absent from the literature.

fluorine substitution effects metabolic stability medicinal chemistry optimization

N-Methyl Indole Substitution & Metabolic Stability

The presence of an N-methyl group on the indole ring distinguishes the target compound from indole-NH analogs such as 2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole. In medicinal chemistry, N-methylation of indole is frequently employed to block metabolic N-dealkylation, reduce hydrogen-bond donor capacity, and conformationally restrict the scaffold [1]. In the context of indole-2-carbonyl piperazine FAAH inhibitors, N-methylation has been associated with altered selectivity profiles [2]. For the target compound, the N-methyl group is expected to improve metabolic stability relative to the NH-indole analog, but no head-to-head comparative microsomal stability or CYP inhibition data have been reported.

N-methylindole conformational restriction CYP450 metabolism

Application Scenarios for 2-[4-(4-Fluorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole


5-HT2A Antagonist Scaffold Hopping

Given the patent-established 5-HT2A antagonist activity of N-(indolecarbonyl)piperazine derivatives [1], this compound—with its unique indole-2-carbonyl attachment—serves as a scaffold-hopping probe to explore whether moving the carbonyl-piperazine linkage from the indole-4 position (as in the primary patent examples) to the indole-2 position retains or improves receptor affinity. This is valuable for CNS drug discovery programs seeking novel 5-HT2A antagonist chemotypes with potentially differentiated off-target profiles.

Fluorine Scan in Benzoyl-Piperazine Pharmacophores

The 4-fluorobenzoyl group is a common motif in biologically active piperazines. This compound can be used as a comparator in fluorine-walk studies—alongside 2-fluorobenzoyl and 3-fluorobenzoyl analogs—to deconvolute the contribution of fluorine position to target potency, selectivity, and ADME properties. The availability of the 3-fluorobenzoyl analog (2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole) from commercial sources enables direct head-to-head comparisons [1].

FAAH Inhibitor Fragment Optimization

Indole-2-carbonyl piperazine derivatives have been reported as selective FAAH inhibitors [1]. The target compound, incorporating both the indole-2-carbonyl piperazine core and a 4-fluorobenzoyl cap, can serve as a starting fragment for structure-based optimization of FAAH inhibitors targeting pain-depression comorbidity, where the 4-fluorobenzoyl group may contribute additional binding interactions or metabolic stability.

Chemical Probe for Indole N-Methylation Effects

The N-methyl group on the indole ring provides a defined structural feature for studying the impact of indole N-substitution on passive membrane permeability, P-glycoprotein efflux, and CYP450-mediated metabolism. This compound can be used alongside its NH-indole counterpart in matched molecular pair analyses to quantify the contribution of N-methylation to in vitro ADME parameters.

Quote Request

Request a Quote for 2-[4-(4-fluorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.